molecular formula C5H9NO B1583348 N-Methylmethacrylamide CAS No. 3887-02-3

N-Methylmethacrylamide

Cat. No. B1583348
CAS RN: 3887-02-3
M. Wt: 99.13 g/mol
InChI Key: WFKDPJRCBCBQNT-UHFFFAOYSA-N
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Description

N-Methylmethacrylamide (NMM) is a synthetic monomer with a wide range of applications in the fields of polymer science, biochemistry and biomedical engineering. It has been used in a variety of laboratory experiments including the synthesis of polymers, the production of protein-based materials, the study of enzyme kinetics, and the investigation of cell-surface interactions. NMM is also used in the production of medical devices and implants.

Scientific Research Applications

Specific Scientific Field

Chemical Engineering and Industrial Chemistry .

Summary of the Application

N-Methylmethacrylamide (MA) is used in the radical copolymerization with methyl methacrylate (MMA). This process is influenced by the solvent used, which affects the self-associations of the amide monomers .

Methods of Application or Experimental Procedures

The copolymerizations of N-methylacrylamide (AA) and N-methylmethacrylamide (MA) with methyl methacrylate (MMA) were studied using various solvents such as benzene (BZ), dioxane (DO), acetonitrile (ACN), ethanol (EtOH), and N,N-dimethylformamide (DMF). The solvent ability, which makes the self-associations of AA and MA more effective, decreases in the order of BZ > DO > ACN > EtOH > DMF .

Results or Outcomes

The higher the solvent ability for the self-associations of the amide monomers, the larger the values of r1. The extent of the solvent effect on both the monomers decreased with decreasing order of their self-association tendencies, i.e., AA > MA .

Stereospecific Radical Polymerization

Specific Scientific Field

Applied Chemistry and Materials Science .

Summary of the Application

N-Methyl methacrylamide (N-MMAm) is polymerized using radical initiators under various conditions. The tacticity of the obtained polymers is determined by 100 MHz 13C NMR .

Methods of Application or Experimental Procedures

N-MMAm was polymerized using radical initiators under various conditions. The triad tacticity of the obtained polymers was determined by 100 MHz 13C NMR. The syndiotacticity increased with an increase in solvent polarity .

Results or Outcomes

By optimizing conditions, a high rr specificity (rr =95%) was achieved. The fraction of rr triad increased with decreasing polymerization temperature in all solvents .

properties

IUPAC Name

N,2-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKDPJRCBCBQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28554-25-8
Record name 2-Propenamide, N,2-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28554-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30192124
Record name N-Methylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylmethacrylamide

CAS RN

3887-02-3
Record name Methylmethacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3887-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmethacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYLMETHACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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